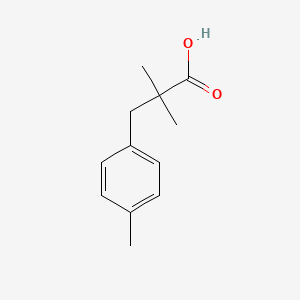

2,2-Dimethyl-3-p-tolylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYYROCEXSXMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethyl 3 P Tolylpropanoic Acid and Analogous Structures

Retrosynthetic Analysis of the 2,2-Dimethyl-3-p-tolylpropanoic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions (FGIs). lkouniv.ac.in For this compound, several logical disconnections can be proposed, highlighting the main strategies for its synthesis.

Figure 1: Retrosynthetic Analysis of this compound

Strategy A: C1-C2 Bond Disconnection: This approach disconnects the carboxylic acid moiety from the rest of the carbon skeleton. This suggests a late-stage carboxylation of a suitable precursor. The key synthon is a neopentyl-type carbanion stabilized by the adjacent aryl group, which would react with an electrophilic carbon dioxide source. The corresponding synthetic equivalent would be a Grignard or organolithium reagent.

Strategy B: C2-C3 Bond Disconnection: This strategy breaks the bond between the quaternary α-carbon and the benzylic carbon. This disconnection is strategically important as it simplifies the molecule into two main fragments: a p-tolyl-containing unit and an isobutyric acid derivative. This leads to two potential synthetic routes:

Alkylation of an isobutyrate enolate with a p-tolyl-methyl halide.

Conjugate addition of a p-tolyl nucleophile to a methacrylate (B99206) derivative.

Strategy C: Functional Group Interconversion (FGI): This pathway involves transforming the target carboxylic acid into a more easily synthesized functional group, such as a primary alcohol. The precursor, 2,2-dimethyl-3-p-tolylpropan-1-ol, can then be synthesized and subsequently oxidized to the desired carboxylic acid. This simplifies the synthetic challenge to the formation of a C-C bond in a molecule lacking the potentially reactive carboxyl group.

These retrosynthetic strategies form the basis for the various synthetic methodologies discussed in the following sections.

Direct Synthesis Approaches to 2,2-Dimethyl-3-arylpropanoic Acids

Direct approaches aim to construct the 2,2-dimethyl-3-arylpropanoic acid scaffold in a highly convergent manner, often by forming one of the key C-C bonds identified in the retrosynthetic analysis.

The introduction of a carboxyl group via carboxylation of an organometallic precursor is a fundamental transformation in organic synthesis. This corresponds to the reverse of Strategy A in the retrosynthetic analysis. The general approach involves the preparation of a Grignard or organolithium reagent from a suitable halide, followed by its reaction with solid carbon dioxide (dry ice).

Table 1: Examples of Carboxylation for the Synthesis of Arylpropanoic Acid Analogs

| Precursor Halide | Organometallic Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(chloromethyl)-4-methylbenzene | (4-methylbenzyl)magnesium chloride | 1. Mg, THF 2. CO2 (s), then H3O+ | p-Tolylacetic acid | ~85-95 | General Procedure |

| 1-(2-bromo-2-methylpropyl)-4-methylbenzene | (2-methyl-1-(p-tolyl)propan-2-yl)magnesium bromide | 1. Mg, Et2O 2. CO2 (s), then H3O+ | This compound | Variable | Hypothetical |

While conceptually straightforward for simpler structures, the application of this method to synthesize this compound is challenging due to the difficulty in preparing the required sterically hindered neopentyl-type halide and the potential for side reactions during the formation of the organometallic reagent.

More advanced methods, such as palladium-catalyzed carboxylation of benzylic halides or direct C-H carboxylation, are being developed but often require specialized catalysts and conditions.

This approach, corresponding to Strategy B, involves the alkylation of an enolate derived from a simpler carboxylic acid derivative. A common starting material is p-tolylacetic acid or its corresponding ester. The challenge lies in achieving dialkylation at the α-carbon, as the introduction of the first methyl group can sometimes be followed by competitive side reactions.

The general sequence involves:

Deprotonation of the α-carbon with a strong base (e.g., Lithium diisopropylamide, LDA) to form an enolate.

Reaction of the enolate with a methylating agent (e.g., methyl iodide).

Repetition of the deprotonation and methylation steps to introduce the second methyl group.

Table 2: Representative α-Alkylation Reactions for Arylacetic Acid Derivatives

| Starting Material | Base | Alkylating Agent | Product | Key Considerations | Reference |

|---|---|---|---|---|---|

| Ethyl p-tolylacetate | LDA | CH3I (1 eq.) | Ethyl 2-(p-tolyl)propanoate | Mono-alkylation is generally efficient. | General Method |

| Ethyl 2-(p-tolyl)propanoate | LDA | CH3I (1 eq.) | Ethyl 2,2-dimethyl-3-p-tolylpropanoate | Steric hindrance can lower the yield of the second alkylation. Stronger bases or higher temperatures may be required. | General Method |

To overcome the challenges of dialkylation, alternative strategies such as the use of specific chiral auxiliaries can facilitate the introduction of the two methyl groups with high stereocontrol, although this adds extra steps for attachment and removal of the auxiliary.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods involve the synthesis of a precursor molecule with the desired carbon skeleton, followed by a functional group transformation to yield the final carboxylic acid. This often provides a more flexible and higher-yielding route.

This approach, related to FGI Strategy C, typically involves the synthesis of a β-hydroxy or β-halo precursor. A common method to access such precursors is the Reformatsky reaction or a Grignard addition to an appropriate carbonyl compound. For example, the reaction of p-tolualdehyde with the Reformatsky reagent derived from ethyl α-bromoisobutyrate would yield an ester of 2,2-dimethyl-3-hydroxy-3-(p-tolyl)propanoic acid.

The subsequent steps would involve dehydration and reduction to obtain the saturated carbon chain, followed by hydrolysis of the ester. A more direct route involves the oxidation of a primary alcohol precursor.

Synthesis via Oxidation of a Precursor Alcohol:

Synthesis of 2,2-dimethyl-3-p-tolylpropan-1-ol: This alcohol can be prepared by methods such as the addition of a p-tolyl-methyl Grignard reagent to pivalaldehyde, followed by dehydration and hydrogenation, or other multi-step sequences.

Oxidation to the Carboxylic Acid: The primary alcohol is then oxidized to the carboxylic acid using standard oxidizing agents.

Table 3: Common Oxidation Methods for Primary Alcohols to Carboxylic Acids

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium permanganate (B83412) (KMnO4) | Basic aqueous solution, heat | Inexpensive and powerful | Can be harsh and lead to over-oxidation or cleavage of other functional groups. |

| Chromium trioxide (CrO3) in sulfuric acid (Jones reagent) | Acetone solvent | Fast and efficient | Chromium reagents are toxic and generate hazardous waste. |

| Two-step: Swern or Dess-Martin oxidation followed by Pinnick oxidation | 1. (COCl)2, DMSO, Et3N or DMP 2. NaClO2, NaH2PO4, t-BuOH | Mild conditions, high yields, good functional group tolerance. | Requires two separate steps and more expensive reagents. |

An alternative indirect approach is to construct an unsaturated analog of the target molecule and then reduce the double bond. For instance, a Knoevenagel or Wittig-type reaction could be employed to create a double bond that is subsequently hydrogenated.

A plausible route would be the condensation of p-tolualdehyde with a derivative of isobutyric acid to form an α,β-unsaturated acid or ester. The subsequent reduction of the carbon-carbon double bond would yield the desired saturated scaffold. Catalytic hydrogenation is the most common method for this transformation.

Table 4: Catalytic Hydrogenation for the Reduction of C=C Bonds

| Catalyst | Hydrogen Source | Typical Conditions | Selectivity |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H2 gas | Room temperature to moderate heat, atmospheric to high pressure | Highly effective for C=C and C≡C bonds. Can also reduce nitro groups and benzylic C-O bonds. |

| Platinum(IV) oxide (PtO2, Adams' catalyst) | H2 gas | Room temperature, atmospheric pressure | Very active catalyst, can reduce aromatic rings under more forcing conditions. |

| Rhodium on Alumina (Rh/Al2O3) | H2 gas | Room temperature and pressure | Effective for the hydrogenation of aromatic rings, often under milder conditions than PtO2. |

This reductive approach offers the advantage of utilizing well-established condensation and hydrogenation methodologies, providing a reliable pathway to the 2,2-dimethyl-3-arylpropanoic acid core structure.

Catalytic Methods in the Synthesis of Related Propanoic Acid Derivatives

Catalytic methodologies offer efficient and often more environmentally benign pathways to propanoic acid derivatives. Key among these are palladium-catalyzed carbonylation reactions and rhodium-catalyzed hydroformylation, which allow for the direct introduction of the carboxylic acid functionality or a precursor group.

Palladium-Catalyzed Carbonylation: This method involves the introduction of a carbonyl group into an organic molecule using carbon monoxide in the presence of a palladium catalyst. For the synthesis of compounds analogous to this compound, a suitable substrate would be a substituted 1-(p-tolyl)-2-methylpropene. The palladium catalyst, typically in conjunction with a phosphine (B1218219) ligand, facilitates the addition of carbon monoxide and a nucleophile (often water or an alcohol) across the double bond to form the desired carboxylic acid or ester. The choice of ligand is crucial in controlling the regioselectivity of the carbonylation, favoring the formation of the branched product.

Rhodium-Catalyzed Hydroformylation: Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. For substrates like 1-(p-tolyl)ethene derivatives, a rhodium catalyst, often modified with phosphine ligands, can be employed to produce an aldehyde. This aldehyde intermediate can then be oxidized to the corresponding carboxylic acid. Asymmetric hydroformylation using chiral rhodium catalysts can also provide a route to enantiomerically enriched propanoic acids.

A potential, though less direct, catalytic route involves the Reformatsky reaction. This reaction utilizes an α-halo ester and a carbonyl compound in the presence of a metal, such as zinc or indium, to form a β-hydroxy ester. scispace.com For the synthesis of a precursor to this compound, p-tolualdehyde can be reacted with ethyl 2-bromo-2-methylpropanoate. The resulting β-hydroxy ester, ethyl 2,2-dimethyl-3-hydroxy-3-(p-tolyl)propanoate, can then undergo catalytic hydrogenation to yield the target carboxylic acid. The use of indium has been explored as a catalyst in sonochemical Reformatsky reactions, demonstrating good to excellent yields under mild conditions. scispace.com

Table 1: Catalytic Methods for the Synthesis of Propanoic Acid Derivatives

| Catalytic Method | Substrate Example | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Aryl Halides | Pd(OAc)₂, DPPF | 2-Arylcyanoacetates | nih.gov |

| Rhodium-Catalyzed Hydroformylation | Alkenes | Rhodium complexes with phosphine ligands | Aldehydes (precursors to carboxylic acids) | google.com |

| Indium-Catalyzed Reformatsky Reaction | Aldehydes/Ketones + α-haloesters | Indium | β-Hydroxy esters | scispace.com |

This table presents examples of catalytic methods applicable to the synthesis of precursors or analogs of this compound.

Optimization of Reaction Conditions and Yields

The successful synthesis of sterically hindered molecules like this compound is highly dependent on the careful optimization of reaction conditions to maximize yields and minimize side products. Key parameters that are frequently adjusted include the choice of catalyst and ligand, solvent, temperature, pressure, and reaction time.

In the context of catalytic hydrogenation of a β-hydroxy ester precursor, the choice of catalyst and solvent is critical. For instance, the hydrogenation of esters to alcohols, a related transformation, has been shown to be effective using ruthenium-based homogeneous catalysts. acs.org The optimization of such a reaction would involve screening different catalysts (e.g., palladium on carbon, platinum oxide) and solvents to find conditions that favor the desired reduction without leading to unwanted side reactions. The use of Design of Experiment (DoE) methods has been successfully applied to optimize catalytic hydrogenation procedures, significantly increasing yields and reducing the formation of byproducts.

For palladium-catalyzed carbonylation reactions, the ligand plays a pivotal role in determining the outcome. Different phosphine ligands can influence both the activity and selectivity of the catalyst. Optimization studies often involve screening a library of ligands to identify the one that provides the highest yield of the desired regioisomer. For example, in the synthesis of ibuprofen, a well-known 2-arylpropanoic acid, various palladium-phosphine complexes have been investigated to optimize the carbonylation of the corresponding alkene precursor.

In the Reformatsky reaction , the activation of the metal catalyst, such as zinc, is a key factor for optimal yields. Methods for activation include treatment with iodine or 1,2-dibromoethane (B42909) to remove the deactivating oxide layer. organic-chemistry.org The choice of solvent can also significantly impact the reaction outcome. Furthermore, sonication has been employed in indium-mediated Reformatsky reactions to enhance reaction rates and yields under mild conditions. scispace.com

Table 2: Optimization of Reaction Conditions for Analogous Syntheses

| Reaction Type | Parameter Optimized | Conditions Varied | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Catalyst and Water Content | Different catalysts (e.g., Pd/C), varying water concentration | Significant increase in yield (from ~70% to ~90%) and decrease in side products. | |

| Palladium-Catalyzed Enolate Arylation | Ligand and Base | Different phosphine ligands and bases (e.g., NaOtBu, K₃PO₄) | Tolerates a diverse range of aryl bromides, providing good to excellent yields. | nih.gov |

| Indium-Mediated Reformatsky Reaction | Reaction Conditions | Stirring vs. Sonication | Sonication led to good to excellent yields under mild conditions. | scispace.com |

This table provides examples of how the optimization of various reaction parameters can impact the outcome of synthetic routes relevant to the target compound.

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethyl 3 P Tolylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework and connectivity can be constructed.

Predicted Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 2,2-Dimethyl-3-p-tolylpropanoic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -COOH | 10.0 - 12.0 | Singlet (broad) | - | 1H |

| Aromatic (ortho to CH₂) | ~7.1 | Doublet | ~8 | 2H |

| Aromatic (meta to CH₂) | ~7.0 | Doublet | ~8 | 2H |

| -CH₂- | ~2.8 | Singlet | - | 2H |

| Ar-CH₃ | ~2.3 | Singlet | - | 3H |

| -C(CH₃)₂ | ~1.2 | Singlet | - | 6H |

The carboxylic acid proton is expected to appear as a broad singlet far downfield due to its acidic nature and hydrogen bonding. The aromatic protons of the p-tolyl group will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons, being adjacent to the aromatic ring and the quaternary carbon, are predicted to be a singlet. Similarly, the protons of the two geminal methyl groups [-C(CH₃)₂] are equivalent and should present as a single, sharp singlet, as will the protons of the methyl group on the aromatic ring.

Predicted Carbon-13 NMR (¹³C NMR) for Carbon Backbone Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~180 |

| Quaternary C (aromatic, with CH₂ substituent) | ~136 |

| Quaternary C (aromatic, with CH₃ substituent) | ~135 |

| Aromatic CH (ortho to CH₂) | ~129 |

| Aromatic CH (meta to CH₂) | ~128 |

| -C(CH₃)₂ | ~45 |

| -CH₂- | ~40 |

| -C(CH₃)₂ | ~25 |

| Ar-CH₃ | ~21 |

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 125-140 ppm. The quaternary carbon bearing the two methyl groups, the methylene carbon, and the methyl carbons will be found in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques would be invaluable for confirming the structure of this compound.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For this molecule, a key correlation would be expected between the two sets of aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in Table 1 to the carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the methylene protons and the quaternary aromatic carbon, the geminal methyl carbons, and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibration |

| C-H (Aliphatic) | 3000 - 2850 | Stretching vibration |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching vibration |

| C=C (Aromatic) | 1600 - 1450 | Stretching vibrations |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching vibration |

| O-H (Carboxylic Acid) | 950 - 910 (broad) | Out-of-plane bending |

The most characteristic feature in the IR spectrum would be a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. A strong, sharp peak around 1710 cm⁻¹ would indicate the C=O stretching of the carbonyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - COOH]⁺ |

| 105 | [C₈H₉]⁺ (p-tolyl-CH₂⁺) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₆O₂ = 192.25 g/mol ). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 147. A prominent peak at m/z 105, corresponding to the p-tolyl-CH₂⁺ fragment, and a further rearrangement to the stable tropylium (B1234903) ion at m/z 91 would also be anticipated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

The p-tolyl group in this compound contains a benzene ring, which is a chromophore that absorbs UV radiation. The presence of alkyl substituents on the benzene ring typically causes a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. It is expected that this compound would exhibit absorption bands in the UV region, likely around 260-270 nm, which is characteristic of the π → π* transitions in the aromatic ring.

X-ray Crystallography for Solid-State Molecular Structure Determination (for crystalline derivatives or analogs)

The solid-state structure of 3-(p-tolyl)propanoic acid was elucidated through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of 3-(p-tolyl)propanoic acid. The crystal structure reveals a planar arrangement of the p-tolyl ring, with the propanoic acid chain exhibiting a degree of conformational flexibility.

The molecules are further organized into layers, with the p-tolyl groups of adjacent dimers exhibiting π-π stacking interactions. These interactions, along with weaker C-H···O and C-H···π contacts, contribute to the three-dimensional architecture of the crystal. The interplay of the strong hydrogen bonding and the weaker dispersive forces dictates the close packing of the molecules in the solid state. The orientation of the propanoic acid chain relative to the aromatic ring is a key conformational parameter, influencing the nature and directionality of the intermolecular interactions.

The detailed crystallographic data for 3-(p-tolyl)propanoic acid is presented in the following tables.

Crystallographic Data for 3-(p-tolyl)propanoic acid

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₂ |

| Formula Weight | 164.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.139(3) |

| b (Å) | 5.2150(10) |

| c (Å) | 12.398(3) |

| α (°) | 90 |

| β (°) | 108.31(3) |

| γ (°) | 90 |

| Volume (ų) | 867.3(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.258 |

Selected Bond Lengths and Angles for 3-(p-tolyl)propanoic acid

| Bond/Angle | Value (Å / °) |

| C(7)-C(8) | 1.512(3) |

| C(8)-C(9) | 1.506(3) |

| C(9)-O(1) | 1.311(3) |

| C(9)-O(2) | 1.221(3) |

| C(1)-C(6) | 1.385(3) |

| C(4)-C(10) | 1.508(3) |

| O(1)-C(9)-O(2) | 122.5(2) |

| C(8)-C(9)-O(1) | 113.1(2) |

| C(7)-C(8)-C(9) | 113.0(2) |

| C(1)-C(6)-C(7) | 121.2(2) |

Computational Chemistry and Theoretical Analysis of 2,2 Dimethyl 3 P Tolylpropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine the electronic structure and energetic properties of a compound like 2,2-Dimethyl-3-p-tolylpropanoic acid. researchgate.netnih.gov

These calculations can provide crucial data, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap can provide insights into the molecule's kinetic stability and electronic transitions.

Electron Density Distribution: This reveals the regions of a molecule that are electron-rich or electron-poor, which is essential for predicting sites of electrophilic or nucleophilic attack.

Thermodynamic Properties: Quantum calculations can predict thermodynamic parameters such as the enthalpy of formation, Gibbs free energy, and entropy. researchgate.net

A hypothetical data table for the electronic properties of this compound, derived from a DFT calculation (e.g., using the B3LYP functional and a 6-31G* basis set), might look like this:

| Property | Calculated Value |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

| Enthalpy of Formation | (Value in kJ/mol) |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. illinois.edu

This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The results are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.net Identifying the global minimum on the PES corresponds to finding the most stable conformer.

Molecular Modeling for Geometrical Optimization and Vibrational Analysis

Molecular modeling techniques are used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. mdpi.com Starting from an initial guess of the molecular geometry, computational algorithms iteratively adjust the atomic coordinates to find the arrangement with the minimum energy.

Once the optimized geometry is found, a vibrational analysis can be performed. This calculation predicts the frequencies and modes of the molecular vibrations. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to help in the structural elucidation of the compound. researchgate.net

A sample data table from a vibrational analysis might include:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | (Value) | Carbonyl stretch |

| ν(O-H) | (Value) | Hydroxyl stretch |

| ν(C-H) aromatic | (Value) | Aromatic C-H stretch |

| ν(C-H) aliphatic | (Value) | Aliphatic C-H stretch |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. arxiv.orgdocbrown.infodocbrown.info These predictions are based on the calculated electronic environment around each nucleus in the optimized molecular structure.

IR Spectroscopy: As mentioned in the vibrational analysis, the frequencies and intensities of IR absorption bands can be calculated. nist.govnist.govspectrabase.com This information is invaluable for assigning the peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible region of the electromagnetic spectrum.

A table of predicted ¹H NMR chemical shifts could be presented as follows:

| Proton | Predicted Chemical Shift (ppm) |

| -COOH | (Value) |

| Aromatic-H | (Value) |

| -CH₂- | (Value) |

| -C(CH₃)₂- | (Value) |

| Ar-CH₃ | (Value) |

In Silico Mechanistic Studies of Reactions Involving the Compound

In silico mechanistic studies use computational methods to investigate the pathways of chemical reactions. mdpi.comresearchgate.netmdpi.com For a reaction involving this compound, these studies could:

Identify Transition States: Transition states are the high-energy structures that connect reactants and products. Locating these structures is crucial for understanding the reaction mechanism.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

Explore Reaction Pathways: Computational methods can be used to map out the entire reaction pathway, including any intermediates that may be formed.

These studies provide a molecular-level understanding of how the reaction proceeds, which can be difficult to obtain through experimental methods alone.

Chemical Reactivity and Derivatization of 2,2 Dimethyl 3 P Tolylpropanoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that serves as a primary site for derivatization through several key reaction pathways, including esterification, amide and anhydride (B1165640) formation, and reduction.

Esterification to Alkyl Esters

The conversion of 2,2-dimethyl-3-p-tolylpropanoic acid to its corresponding alkyl esters is a fundamental transformation. A common and effective method for this conversion is the Fischer esterification reaction. This process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, or water is removed as it is formed.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The steric hindrance from the 2,2-dimethyl groups may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve high yields.

| Reactant | Reagent | Catalyst | Solvent | General Conditions |

|---|---|---|---|---|

| This compound | Methanol (CH₃OH) | H₂SO₄ (catalytic) | Excess Methanol | Reflux, 4-12 hours |

| This compound | Ethanol (C₂H₅OH) | TsOH (catalytic) | Excess Ethanol | Reflux, 6-18 hours |

| This compound | Isopropanol ((CH₃)₂CHOH) | H₂SO₄ (catalytic) | Toluene (with Dean-Stark trap) | Reflux, 12-24 hours |

Amide and Anhydride Formation

The carboxylic acid functionality can be readily converted into amides and anhydrides.

Amide Formation: The direct reaction of this compound with an amine is generally slow and requires high temperatures. A more efficient approach involves the activation of the carboxylic acid. This is commonly achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) can facilitate the direct formation of the amide bond under milder conditions by activating the carboxylic acid in situ.

Anhydride Formation: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid. This is typically achieved by heating the carboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be formed by reacting the carboxylic acid with a different acyl chloride or another activated carboxylic acid derivative.

Reduction to Corresponding Alcohols or Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Due to the low reactivity of the carboxylate group, strong reducing agents are required for the reduction to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, readily reducing carboxylic acids to their corresponding primary alcohols in high yields. britannica.comchemistrysteps.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful and more selective reagent for this reduction, tolerating the presence of other reducible functional groups like esters and ketones. youtube.com The reaction typically proceeds via a triacyloxyborane intermediate, which is then hydrolyzed during the workup to yield the primary alcohol, 2,2-dimethyl-3-p-tolylpropan-1-ol.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation, as aldehydes are more easily reduced than the starting carboxylic acid. acs.org Therefore, the reaction must be stopped at the aldehyde stage. This is often accomplished by first converting the carboxylic acid into a derivative that is more easily reduced, such as an acid chloride or an ester. The reduction of these derivatives with a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H) at low temperatures, can yield the desired aldehyde, 2,2-dimethyl-3-p-tolylpropanal. louisville.edu One-pot procedures have also been developed that involve the in-situ formation of a reactive intermediate, such as a silyl (B83357) ester, followed by controlled reduction. chemistrysteps.com

| Desired Product | Reagent(s) | Solvent | General Conditions |

|---|---|---|---|

| Primary Alcohol | 1. LiAlH₄ (excess) 2. H₃O⁺ workup | THF, Diethyl ether | 0 °C to reflux |

| Primary Alcohol | 1. BH₃·THF 2. H₃O⁺ workup | THF | Room temperature |

| Aldehyde | 1. SOCl₂ 2. LiAl(O-t-Bu)₃H | Toluene | -78 °C |

| Aldehyde | DIBAL-H (controlled stoichiometry) | Toluene, Hexane | -78 °C |

Reactivity of the Aromatic Ring System

The p-tolyl group of this compound is susceptible to electrophilic aromatic substitution and functionalization of the benzylic methyl group.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The aromatic ring of the p-tolyl group can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the two existing substituents: the methyl group and the 2,2-dimethyl-3-propanoic acid group attached via a methylene (B1212753) bridge. Both the methyl group and the larger alkyl chain are electron-donating groups through inductive effects and hyperconjugation. openstax.orglibretexts.org As such, they are both activating groups and direct incoming electrophiles to the ortho and para positions relative to themselves.

In this case, the methyl group is at position 1 and the -CH₂C(CH₃)₂COOH group is at position 4. The positions ortho to the methyl group (2 and 6) are also meta to the other alkyl group, and the positions ortho to the -CH₂C(CH₃)₂COOH group (3 and 5) are also meta to the methyl group. Since both groups are ortho, para-directing, substitution is expected to occur at the positions ortho to either of the alkyl groups (positions 2, 3, 5, and 6). The relative amounts of the different isomers formed will depend on a combination of the activating strength of each group and steric hindrance. The methyl group is small, imposing minimal steric hindrance. The 3-(2,2-dimethylpropanoic acid) group is significantly bulkier, which may disfavor substitution at the adjacent positions (3 and 5). Therefore, substitution is likely to be favored at the positions ortho to the methyl group (positions 2 and 6).

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Nitration: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile.

Side-Chain Functionalization of the p-Tolyl Group

The methyl group on the p-tolyl ring is a site for side-chain functionalization, primarily through free-radical reactions or oxidation.

Free-Radical Halogenation: The benzylic hydrogens of the methyl group are susceptible to substitution via a free-radical mechanism. This reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide. N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of benzylic positions, which would yield 3-(4-(bromomethyl)phenyl)-2,2-dimethylpropanoic acid. This reaction proceeds via a resonance-stabilized benzylic radical intermediate.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This would result in the formation of a dicarboxylic acid, 4-(2-carboxy-2-methylpropyl)benzoic acid. The reaction conditions, such as temperature and concentration, would need to be carefully controlled to achieve the desired oxidation without degrading the rest of the molecule.

Formation of Functionalized Derivatives (e.g., Amino derivatives)

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various functionalized derivatives. A significant class of these derivatives includes amino compounds, which are accessible through several well-established rearrangement reactions. These transformations are crucial for introducing a nitrogen-containing functional group, thereby opening avenues to a wide range of other molecules with potential applications in medicinal chemistry and materials science.

The conversion of this compound to its corresponding amino derivative, 1,1-dimethyl-2-(p-tolyl)ethan-1-amine, can be achieved through reactions that proceed via an isocyanate intermediate. The primary methods for this transformation are the Curtius, Schmidt, and Hofmann rearrangements. Each of these reactions offers a distinct pathway to the desired amine, starting from either the carboxylic acid itself or its corresponding amide derivative.

Beyond the primary amine, the intermediate isocyanate can be trapped with various nucleophiles to yield a diverse array of functionalized derivatives. For instance, reaction with alcohols or phenols affords carbamates, while reaction with amines leads to the formation of ureas. This reactivity allows for the synthesis of a broad spectrum of compounds from a single precursor.

Table 1: Key Transformations of this compound to Amino and Related Derivatives

| Starting Material | Reaction | Key Reagents | Intermediate | Product |

| This compound | Schmidt Reaction | Hydrazoic acid (HN₃), Strong acid (e.g., H₂SO₄) | 2,2-Dimethyl-3-(p-tolyl)propanoyl azide (B81097) | 1,1-Dimethyl-2-(p-tolyl)ethan-1-amine |

| 2,2-Dimethyl-3-p-tolylpropanoyl chloride | Curtius Rearrangement | Sodium azide (NaN₃), Heat or UV light | 2,2-Dimethyl-3-(p-tolyl)propanoyl azide | 1,1-Dimethyl-2-(p-tolyl)ethyl isocyanate |

| 2,2-Dimethyl-3-p-tolylpropanamide | Hofmann Rearrangement | Bromine (Br₂), Sodium hydroxide (B78521) (NaOH) | N-bromoamide | 1,1-Dimethyl-2-(p-tolyl)ethyl isocyanate |

| 1,1-Dimethyl-2-(p-tolyl)ethyl isocyanate | Hydrolysis | Water (H₂O) | Carbamic acid | 1,1-Dimethyl-2-(p-tolyl)ethan-1-amine |

| 1,1-Dimethyl-2-(p-tolyl)ethyl isocyanate | Alcoholysis | Alcohol (R'OH) | - | Alkyl (1,1-dimethyl-2-(p-tolyl)ethyl)carbamate |

| 1,1-Dimethyl-2-(p-tolyl)ethyl isocyanate | Aminolysis | Amine (R'NH₂) | - | 1-(1,1-Dimethyl-2-(p-tolyl)ethyl)-3-alkylurea |

Reaction Mechanisms of Key Transformations

The synthesis of amino derivatives from this compound relies on several key rearrangement reactions, each with a distinct and well-understood mechanism. These mechanisms all converge on the formation of a crucial isocyanate intermediate.

Curtius Rearrangement:

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate. wikipedia.orgnih.gov For this compound, the process begins with its conversion to the corresponding acyl chloride, typically using thionyl chloride (SOCl₂). The acyl chloride is then reacted with an azide salt, such as sodium azide, to form 2,2-dimethyl-3-p-tolylpropanoyl azide.

The key step is the rearrangement of the acyl azide upon heating. This is a concerted process where the 2,2-dimethyl-2-(p-tolyl)ethyl group migrates from the carbonyl carbon to the nitrogen atom with the simultaneous loss of nitrogen gas (N₂). wikipedia.org This migration occurs with full retention of the configuration of the migrating group. The product of this rearrangement is 1,1-dimethyl-2-(p-tolyl)ethyl isocyanate.

This versatile isocyanate intermediate can then be hydrolyzed with water to yield the primary amine, 1,1-dimethyl-2-(p-tolyl)ethan-1-amine, with the loss of carbon dioxide from the unstable carbamic acid intermediate. masterorganicchemistry.comorganic-chemistry.org Alternatively, reacting the isocyanate with alcohols or amines will produce stable carbamate (B1207046) or urea (B33335) derivatives, respectively. nih.govnih.gov

Hofmann Rearrangement:

The Hofmann rearrangement provides a pathway to amines from primary amides, with the product having one less carbon atom than the starting material. wikipedia.orgchemistrysteps.com The first step is the conversion of this compound to its primary amide, 2,2-dimethyl-3-p-tolylpropanamide. This can be achieved through standard amidation procedures.

The amide is then treated with bromine and a strong base, such as sodium hydroxide. wikipedia.org The base deprotonates the amide, and the resulting anion reacts with bromine to form an N-bromoamide. A second deprotonation by the base generates a bromoamide anion. This intermediate undergoes a rearrangement where the 2,2-dimethyl-2-(p-tolyl)ethyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form the 1,1-dimethyl-2-(p-tolyl)ethyl isocyanate intermediate. masterorganicchemistry.com As with the Curtius rearrangement, this isocyanate can then be hydrolyzed to the primary amine or reacted with other nucleophiles. wikipedia.org

Schmidt Reaction:

The Schmidt reaction is a versatile method for converting carboxylic acids directly to amines using hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgorganic-chemistry.org

In this reaction, the carboxylic acid is first protonated by the strong acid, which then loses water to form an acylium ion. The acylium ion is then attacked by hydrazoic acid to form a protonated acyl azide. This intermediate then undergoes a rearrangement, similar to the Curtius rearrangement, where the 2,2-dimethyl-2-(p-tolyl)ethyl group migrates to the nitrogen atom with the expulsion of nitrogen gas. wikipedia.org The resulting protonated isocyanate is then attacked by water, leading to the formation of a carbamate, which, after deprotonation and decarboxylation, yields the final amine product, 1,1-dimethyl-2-(p-tolyl)ethan-1-amine. wikipedia.org

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

2,2-Dimethyl-3-p-tolylpropanoic acid, with its distinct structural features including a quaternary carbon center and an aromatic ring, serves as a valuable building block in the synthesis of more complex molecules. Its derivatives are of interest in medicinal chemistry due to their structural resemblance to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as profens. The synthesis of various 2-arylpropanoic acids and their derivatives has been a subject of extensive research. researchgate.net

The core structure of this compound can be incorporated into larger molecular frameworks to modulate their physical and biological properties. For instance, the lipophilic p-tolyl group and the rigid dimethylpropanoic acid moiety can influence a molecule's binding affinity to biological targets.

Stereoselective Synthesis of Chiral Analogs and Derivatives of 2,2-Dimethylpropanoic Acid

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. williams.edu The synthesis of enantiomerically pure analogs of 2,2-dimethylpropanoic acid derivatives can be achieved through various stereoselective methods.

Asymmetric Hydrogenation of Alpha,Beta-Unsaturated Precursors

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins. For the synthesis of chiral analogs of this compound, a suitable α,β-unsaturated precursor could be subjected to hydrogenation using a chiral catalyst. Transition metal complexes with chiral ligands, such as those based on rhodium, ruthenium, or iridium, are commonly employed for this purpose. nih.gov For example, the asymmetric hydrogenation of 2,3-diarylpropenoic acids over palladium catalysts modified by cinchona alkaloids has been reported to yield chiral products with good enantioselectivity. bohrium.com A similar strategy could potentially be applied to the corresponding unsaturated precursor of this compound.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. This approach is widely used for the asymmetric synthesis of carboxylic acids. williams.edu

For the synthesis of chiral this compound, a common strategy would involve the use of Evans oxazolidinone auxiliaries. williams.edu The synthesis would proceed through the following general steps:

Acylation: The chiral auxiliary is acylated with a suitable derivative of 2,2-dimethylpropanoic acid.

Diastereoselective Transformation: The resulting N-acyl oxazolidinone undergoes a diastereoselective reaction, such as alkylation.

Cleavage: The chiral auxiliary is cleaved to yield the enantiomerically enriched carboxylic acid. williams.edu

Pseudoephedrine is another effective chiral auxiliary that can be used to synthesize chiral carboxylic acids through the diastereoselective alkylation of the corresponding amide enolate. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | williams.edu |

| Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.org |

| Camphorsultam | Various asymmetric transformations | wikipedia.org |

Enantioselective Catalysis in Derivative Synthesis

Enantioselective catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules. rsc.org This methodology relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Various catalytic systems have been developed for the enantioselective synthesis of carboxylic acid derivatives. mdpi.comnih.govrsc.orgnih.gov

For instance, the enantioselective conjugate addition of nucleophiles to α,β-unsaturated esters, catalyzed by a chiral metal complex or an organocatalyst, could be a viable route to chiral derivatives of this compound.

Role in the Development of New Synthetic Methodologies

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. nih.gov Compounds with unique structural features, such as this compound, can serve as valuable substrates for testing the scope and limitations of new reactions. For example, the development of novel C-H activation or cross-coupling reactions could be explored using this molecule as a test case.

Green Chemistry Considerations in Synthetic Routes

Green chemistry principles aim to design chemical processes that are environmentally benign. scispace.com This includes the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. The synthesis of 3-hydroxypropanoic acid, a related building block, has been explored through green chemical approaches. rsc.org

In the context of synthesizing this compound and its derivatives, green chemistry considerations could involve:

Catalytic Methods: Employing catalytic methods, such as asymmetric hydrogenation or enantioselective catalysis, reduces the need for stoichiometric amounts of chiral reagents. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Safer Solvents: Utilizing environmentally friendly solvents or performing reactions under solvent-free conditions.

Biocatalysis: Exploring the use of enzymes for stereoselective transformations, which often operate under mild conditions and in aqueous media. mdpi.com

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Molecular Interactions and Biological Relevance Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of Related Ligands

Structure-activity relationship (SAR) studies on 3-arylpropanoic acids have provided critical insights into how chemical modifications influence their biological activities, particularly their anti-inflammatory effects. orientjchem.org The core structure, consisting of a propanoic acid moiety and an aryl group, is a well-established pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org

Key SAR findings for this class of compounds include:

The Propionic Acid Chain: Modifications to the propionic acid chain are critical. For instance, the presence of a chiral carbon at the alpha-position is a common feature, with the (S)-enantiomer often being the more active form. orientjchem.org

The Aryl Group: The nature and substitution pattern of the aryl ring significantly modulate activity. Replacing a phenyl ring with a pyridine (B92270) ring has been explored to enhance the compound's half-life. orientjchem.org In other analogs, such as β-hydroxy-β-arylpropanoic acids, the presence of bulky aryl groups like biphenyl (B1667301) can contribute to strong anti-inflammatory activity. orientjchem.orgnih.gov

Gem-Dimethyl Group: In compounds like 2,2-Dimethyl-3-p-tolylpropanoic acid, the 2,2-dimethyl substitution (a gem-dimethyl group) on the propanoic acid chain is a key structural feature. This motif is also found in derivatives of betulinic acid, where a 3-O-(3′,3′-dimethylsuccinyl) group was found to be essential for potent anti-HIV activity, highlighting the importance of this structural element in diverse therapeutic contexts. nih.gov

Table 1: Summary of Structure-Activity Relationships for Arylpropanoic Acid Analogs

| Structural Modification | Effect on Biological Activity | Reference(s) |

| Introduction of substituents to propionic acid chain | Can enhance biological half-life | orientjchem.org |

| Replacement of phenyl ring with pyridine | Explored to improve pharmacokinetic properties | orientjchem.org |

| Addition of a β-hydroxy group and bulky aryl groups (e.g., biphenyl) | Can lead to strong anti-inflammatory activity | orientjchem.orgnih.gov |

| Inclusion of a 3',3'-dimethylsuccinyl group | Essential for potent anti-HIV activity in betulinic acid derivatives | nih.gov |

Molecular Docking and Binding Mechanism Investigations

Molecular docking studies have been instrumental in elucidating the binding mechanisms of arylpropanoic acid derivatives with various protein targets. These computational simulations predict the preferred orientation and interaction energies of a ligand within a receptor's binding site.

For analogs of this compound, docking studies have primarily focused on enzymes involved in inflammation and cancer. For example, derivatives of 2-(3-benzoylphenyl)propanoic acid have been docked into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govresearchgate.net These studies confirmed that the derivatives bind in a manner similar to known NSAIDs like ibuprofen, occupying the enzyme's active site and forming key hydrophobic and hydrophilic interactions. nih.gov

In a different context, derivatives of methyl-3-hydroxy-2,2-dimethylpropanoate were investigated for their anticancer properties. rsc.org Molecular docking suggested that these compounds act by targeting the signaling pathway mediated by Heat Shock Protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1), with the most active compounds showing high selectivity for TRAP1. rsc.org

While direct docking studies of this compound class with the nuclear receptor Retinoid X Receptor alpha (RXRα) are not extensively reported, the structural similarity of some propanoic acid derivatives to known RXR agonists suggests this as a potential area of interest. RXRα is a key player in cellular regulation and forms heterodimers with other nuclear receptors, making it an attractive therapeutic target.

Table 2: Molecular Docking Studies of Structurally Related Compounds

| Compound Class | Protein Target(s) | Key Findings | Reference(s) |

| 2-(3-benzoylphenyl)propanoic acid derivatives | COX-1, COX-2, Matrix Metalloproteinases (MMPs) | Docked in a similar binding mode to ibuprofen; binding energy correlated with anti-inflammatory activity. | nih.govresearchgate.net |

| β-Hydroxy-β-arylpropanoic acids | COX-2 | Identified potential COX-2 selective inhibitors, with results correlating to in vivo anti-inflammatory activity. | nih.gov |

| Methyl-3-hydroxy-2,2-dimethylpropanoate derivatives | HSP90, TRAP1 | Compounds potentially act through this signaling pathway, with the best inhibitors showing high selectivity for TRAP1. | rsc.org |

| Benzylidene Meldrum's acid derivatives | DNA, E. coli Gyrase B, Topoisomerase II beta | Showed good non-covalent interactions and binding energies, suggesting these as potential targets. | mdpi.com |

Interaction with Biomolecules: DNA Binding Studies

The primary mechanism of action for small molecules like this compound and its direct analogs is generally not considered to be direct binding to DNA. Their biological effects are typically mediated through interactions with specific protein targets, such as enzymes or receptors.

Direct DNA binding is a mechanism more characteristic of specific classes of molecules, such as intercalators or groove binders, which feature planar aromatic systems or specific geometries and charge distributions that facilitate interaction with the DNA helix. nih.gov For instance, studies on novel benzothiazine derivatives show that their potential as DNA/RNA probes stems from their ability to bind to the grooves of the nucleic acid helices. mdpi.com Similarly, anthramycin (B1237830) analogs are known to covalently attach to duplex DNA. nih.gov

In contrast, the arylpropanoic acid class lacks these characteristic features for strong, specific DNA binding. However, some studies on related compounds have noted indirect effects on nuclear processes. For example, certain 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, which were found to inhibit cancer cell proliferation, also induced nuclear disintegration, as observed through changes in DNA staining. rsc.org This effect is likely a downstream consequence of the compounds' primary action on protein targets like HSP90 and TRAP1, leading to apoptosis, rather than a result of direct physical interaction with DNA. rsc.org

Enzyme-Substrate Mechanistic Studies

A prominent mechanism for arylpropanoic acids is the inhibition of enzymes. This class of compounds is widely recognized for its role in targeting enzymes involved in inflammation and other disease processes.

Cyclooxygenase (COX) Inhibition: Arylpropanoic acids, including the well-known drug ibuprofen, are a major class of NSAIDs. orientjchem.org Their anti-inflammatory, analgesic, and antipyretic effects are primarily due to the inhibition of COX enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins—mediators of inflammation and pain. nih.govnih.gov Derivatives of 2-(3-benzoylphenyl)propanoic acid have been specifically studied as inhibitors of both COX enzymes and matrix metalloproteinases (MMPs), positioning them as potential dual-mechanism drugs. nih.govresearchgate.net

Lipoxygenase (LOX) Inhibition: Beyond COX, related structures have also been investigated as inhibitors of lipoxygenases (LOX). For instance, newly synthesized pyrrolo[3,4-c]pyrrole (B14788784) derivatives showed potent inhibitory activity against 15-LOX, an enzyme implicated in chronic inflammatory conditions like asthma. mdpi.com

Other Enzyme Targets: The versatility of the propanoic acid scaffold is demonstrated by its ability to inhibit other, unrelated enzymes. For example, certain organophosphates are known to inhibit neuropathy-target esterase (NTE), which is now recognized as a member of the phospholipase A2 family. nih.gov While structurally distinct from arylpropanoic acids, this highlights the broader potential for esterase and lipase (B570770) inhibition by related chemical classes.

Table 3: Enzyme Inhibition by Analogs and Related Compound Classes

| Enzyme Target | Compound Class / Example | Significance of Inhibition | Reference(s) |

| Cyclooxygenase (COX-1, COX-2) | Arylpropanoic acids (e.g., Ibuprofen, Ketoprofen derivatives) | Reduces prostaglandin (B15479496) synthesis, leading to anti-inflammatory and analgesic effects. | orientjchem.orgnih.govnih.govresearchgate.net |

| 15-Lipoxygenase (15-LOX) | Pyrrolo[3,4-c]pyrrole derivatives | Inhibition of pro-inflammatory leukotriene formation; potential for asthma treatment. | mdpi.com |

| Neuropathy-Target Esterase (NTE) / Phospholipase A2 | Organophosphates | Inhibition is linked to organophosphate-induced delayed neuropathy. | nih.gov |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for 2,2-Dimethyl-3-p-tolylpropanoic acid, while effective, offer opportunities for improvement in terms of efficiency, atom economy, and environmental impact. Future research will likely focus on the development of novel catalytic systems to streamline its synthesis. For instance, palladium-catalyzed carbonylation of corresponding alkenes with carbon monoxide and formic acid has shown promise for the synthesis of 2-arylpropanoic acids under mild conditions. researchgate.net Adapting such methods to accommodate the steric hindrance of the 2,2-dimethyl substitution pattern could lead to more direct and efficient synthetic pathways.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The reactivity of this compound, particularly at the carboxylic acid moiety, is a rich area for future investigation. The steric hindrance imposed by the gem-dimethyl group presents both challenges and opportunities for selective chemical transformations. A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides has been developed, which could be applied to this compound to generate versatile intermediates for further synthesis. nih.govorganic-chemistry.org

The development of new derivatization reagents and methodologies will be crucial for expanding the chemical space accessible from this scaffold. For instance, derivatization with fluorescent tags could facilitate the analysis of these molecules in biological systems. thermofisher.com Additionally, exploring reactions that proceed via radical intermediates may overcome the steric limitations of traditional ionic pathways, opening up new avenues for functionalization. organic-chemistry.org

| Derivatization Approach | Potential Application | Key Challenge |

| Weinreb Amide Formation | Synthesis of ketones and other functional groups | Overcoming steric hindrance for efficient conversion. |

| Fluorescent Tagging | Bioimaging and tracer studies | Ensuring the tag does not interfere with biological activity. |

| Radical-Based Transformations | Access to novel functionalized analogs | Controlling selectivity and preventing side reactions. |

Advanced Characterization Techniques for Intricate Structural Features

The presence of a quaternary carbon atom in this compound necessitates the use of advanced analytical techniques for unambiguous structural elucidation. While standard NMR and mass spectrometry are informative, more sophisticated methods can provide deeper insights. Future research will benefit from the application of advanced NMR pulse sequences designed specifically for the detection and characterization of quaternary carbons. researchgate.netscispace.com Techniques such as Improved Quaternary Carbon Detection (iQCD) can provide artifact-free spectra, which is particularly valuable for complex derivatives. researchgate.net

In mass spectrometry, derivatization strategies can be employed to enhance ionization efficiency and control fragmentation patterns, aiding in the structural analysis of complex carboxylic acids. unl.eduresearchgate.net Tandem mass spectrometry (MS/MS) experiments on derivatized molecules can provide detailed structural information, which is essential for identifying metabolites and reaction byproducts. unl.edu

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the electronic structure, reactivity, and selectivity of this compound. Future computational studies can be employed to predict the outcomes of chemical reactions, guide the design of new synthetic routes, and rationalize experimental observations. mdpi.com

DFT-based reactivity indices can be used to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. frontiersin.org This information can be invaluable for planning chemical transformations and understanding the mechanisms of known reactions. Furthermore, computational modeling can be used to study the conformational preferences of the molecule and its derivatives, which can influence their biological activity.

Design and Synthesis of Structurally Related Scaffolds for Mechanistic Biological Studies

Arylpropionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. orientjchem.org Future research should focus on the design and synthesis of structurally related scaffolds of this compound to explore their potential as therapeutic agents. By systematically modifying the aromatic ring, the carboxylic acid moiety, and the alkyl chain, libraries of new compounds can be generated and screened for biological activity.

Q & A

Q. How can researchers optimize the synthesis of 2,2-Dimethyl-3-p-tolylpropanoic acid to improve yield and purity?

Methodological Answer:

- Stepwise synthesis : Use multi-step reactions involving Friedel-Crafts alkylation to introduce the p-tolyl group, followed by carboxylation. Protect the carboxylic acid group during alkylation to prevent side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC with UV detection at 254 nm .

- Yield optimization : Adjust stoichiometric ratios (e.g., AlCl₃ catalyst for Friedel-Crafts) and reaction temperatures (60–80°C for carboxylation) to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Short-term storage : Dissolve in anhydrous DMSO (10 mM) at –20°C for <1 month to prevent hydrolysis .

- Long-term stability : Lyophilize and store as a powder under argon at –80°C. Monitor degradation via periodic HPLC analysis (retention time shifts indicate decomposition) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Adjust flow rate (0.5 mL/min) to separate enantiomers (ΔR > 1.5) .

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., BINAP-Ru complexes) during carboxylation to favor the desired enantiomer .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density around the carboxyl group. Predict nucleophilic attack sites (e.g., α-carbon) .

- Molecular docking : Dock the compound into COX-2 (PDB: 5KIR) to assess binding affinity. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., COX-2 inhibition) across multiple cell lines (HEK293, RAW264.7) with standardized protocols (IC₅₀ ± SEM < 10%) .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

Q. How should researchers document and address impurities in synthesized batches?

Methodological Answer:

- Impurity profiling : Compare HPLC traces with certified reference standards (e.g., EP Impurity K/L) to quantify byproducts (<0.1% per ICH guidelines) .

- Root-cause analysis : Use DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, solvent purity) contributing to impurities .

Data Interpretation and Reproducibility

Q. How can researchers validate conflicting solubility data for this compound?

Methodological Answer:

Q. What statistical methods are recommended for analyzing dose-response curves in bioactivity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.